2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride

Description

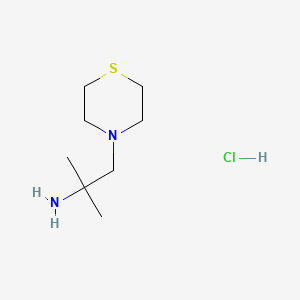

2-Methyl-1-thiomorpholin-4-ylpropan-2-amine hydrochloride is a tertiary amine hydrochloride salt featuring a thiomorpholine ring (a six-membered heterocycle containing one sulfur and three nitrogen atoms) and a branched alkylamine backbone. Its molecular formula is C₈H₁₇ClN₂S, with a molecular weight of 216.75 g/mol. The thiomorpholine moiety distinguishes it from oxygen-containing morpholine derivatives, impacting electronic properties, solubility, and biological activity.

Properties

Molecular Formula |

C8H19ClN2S |

|---|---|

Molecular Weight |

210.77 g/mol |

IUPAC Name |

2-methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H18N2S.ClH/c1-8(2,9)7-10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |

InChI Key |

ZECSFTHSWSJASD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCSCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Patent WO2016132378A2

A relevant patent (WO2016132378A2) describes a multi-step process involving:

- Acid-catalyzed reactions using concentrated hydrochloric acid and methanol at controlled temperatures (25-85°C) to form intermediate compounds.

- Use of organic solvents such as toluene and dichloromethane for extraction and purification.

- Application of bases like triethylamine and potassium hydroxide for basification and deprotection steps.

- Stirring and heating protocols to drive reactions to completion, followed by solvent removal under reduced pressure to isolate the product.

This method yields the target compound with high purity after multiple purification steps involving aqueous and organic phase separations.

Synthetic Route via Nucleophilic Substitution and Protection Strategies

The compound's synthesis involves nucleophilic substitution reactions where the thiomorpholine nitrogen is alkylated with appropriate alkyl halides or equivalents. Protective groups such as DiBOC (di-tert-butyl dicarbonate) are used to shield amine functionalities during intermediate steps to prevent side reactions.

Data Table: Summary of Preparation Methods

Analysis of Preparation Methods

- Reaction Control: Temperature control is critical, especially during nitrile formation and hydrolysis steps, to avoid side reactions and decomposition.

- Use of Protecting Groups: DiBOC protection prevents amine group interference during alkylation and other transformations, improving selectivity.

- Purification: Multiple extraction and washing steps with organic solvents and aqueous phases ensure removal of impurities.

- Yield Optimization: The multi-step approach balances reaction completeness with manageable purification, achieving yields around 50% overall in some methods.

- Scalability: The described methods employ common reagents and solvents, suitable for scale-up in industrial settings.

Chemical Reactions Analysis

2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring is replaced by other functional groups.

Scientific Research Applications

2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters key physicochemical properties:

Comparison with Substituted Thiazole and Thiophene Derivatives

Compounds with thiophene or thiazole rings (e.g., {[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}amine hydrochloride) share sulfur-containing heterocycles but differ in backbone structure:

Key Insight : Thiazole derivatives exhibit aromatic stabilization and planar geometry, favoring π-π interactions in receptor binding, whereas thiomorpholine’s saturated ring enables conformational flexibility .

Pharmacokinetic Comparison with Other Hydrochloride Salts

While direct data for the target compound are unavailable, dissolution and stability trends from related hydrochlorides provide context:

Key Insight : The target compound’s moderate lipophilicity may result in slower absorption compared to highly lipophilic drugs like amitriptyline but faster CNS penetration than polar morpholine derivatives .

Biological Activity

2-Methyl-1-thiomorpholin-4-ylpropan-2-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiomorpholine ring, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 172.22 g/mol. The structure allows for various interactions with biological targets, influencing its pharmacological profile.

Research indicates that 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine acts primarily through modulation of neurotransmitter systems and enzyme activity. It has been shown to interact with specific receptors and enzymes, potentially affecting various biochemical pathways involved in neurological and other physiological processes .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. In vitro tests have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. Mechanistic studies are ongoing to elucidate the specific pathways involved .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various derivatives, 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics .

- Anticancer Activity : A recent investigation reported that the compound inhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 64 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| HeLa (cervical cancer) | IC50 = 20 µM |

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-1-thiomorpholin-4-ylpropan-2-amine hydrochloride?

- Methodological Answer : The synthesis of structurally similar hydrochloride salts (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) typically involves nucleophilic substitution reactions between amines and alkyl halides, followed by acidification with HCl to form the hydrochloride salt . For the target compound, thiomorpholine would act as the nucleophile reacting with a halogenated precursor (e.g., 2-methyl-2-(chloromethyl)propane). Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine, thiomorpholine ring) .

Purity is assessed via HPLC with UV detection or ion chromatography for chloride content validation .

Q. What are the key reaction mechanisms involved in its synthesis?

- Methodological Answer : The synthesis hinges on nucleophilic substitution (SN2) between thiomorpholine and a halogenated alkane precursor. The amine’s lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. Subsequent protonation with HCl forms the hydrochloride salt. Side reactions (e.g., elimination or over-alkylation) are mitigated by controlling reaction temperature and avoiding excess alkylating agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Multi-technique validation : Cross-verify NMR, IR, and X-ray crystallography (if crystalline) to confirm structure .

- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., di-alkylated amines) and adjust reaction stoichiometry .

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for ambiguous signals .

Q. What strategies optimize reaction yield and scalability for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance SN2 reactivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Continuous flow reactors : For industrial-scale synthesis, these systems ensure precise control of temperature and mixing, reducing side reactions .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., pH, reaction time) using response surface methodology .

Q. How can this compound be applied in drug discovery or mechanistic studies?

- Methodological Answer :

- Pharmacological profiling : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to evaluate bioactivity. For example, thiomorpholine derivatives are explored for CNS-targeting properties due to their structural similarity to morpholine-based drugs .

- Toxicology studies : Assess cytotoxicity via cell viability assays (e.g., MTT) and in vivo models (e.g., rodent pharmacokinetics) .

- Structure-activity relationship (SAR) : Modify the thiomorpholine or alkyl chain to study how structural changes affect potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.